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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-ol

Cat. No.: B169152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide focuses on the kinase selectivity of the 1,5-naphthyridine scaffold,

specific experimental data for 1,5-Naphthyridin-3-ol against a broad kinase panel is not

publicly available. Therefore, this document provides a comparative analysis of well-

characterized 1,5-naphthyridine derivatives to offer insights into the potential selectivity profile

of this chemical class.

Introduction to 1,5-Naphthyridine Derivatives in
Kinase Inhibition
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry,

demonstrating a wide array of biological activities.[1] Derivatives of this structure have emerged

as potent inhibitors of various protein kinases, which are crucial regulators of cellular

processes. The dysregulation of kinase activity is a known contributor to numerous diseases,

including cancer and inflammatory disorders. The adaptable structure of the 1,5-naphthyridine

core allows for diverse chemical substitutions, enabling the precise tuning of potency and

selectivity against specific kinase targets.[1] This has resulted in the development of several

promising drug candidates.[1]
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To illustrate the kinase selectivity profile of the 1,5-naphthyridine scaffold, this section

summarizes the inhibitory activities of several key derivatives against a panel of kinases. The

data is presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition

constant) values, providing a quantitative measure of potency.
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Compound
Class/Example

Target
Kinase(s)

IC50/Ki (nM)

Off-Target
Kinases and
Selectivity
Notes

Reference(s)

Aminothiazole &

Pyrazole

Derivatives

ALK5 (TGF-β

Type I Receptor)
4 - 6

Exhibited

selectivity over

p38 MAP kinase.

[2][3]

CX-4945

(Silmitasertib)

Casein Kinase 2

(CK2)
Kᵢ = 0.38

Profiling against

a wide kinase

panel revealed

off-target effects.

More recent

analogs show

improved

selectivity.

[4]

Novel

Naphthyridine

Series

Fibroblast

Growth Factor

Receptors

(FGFR1, 2, 3, 4)

Nanomolar

affinity

Specific IC50

values and

broader

selectivity

profiles are

proprietary to the

developing

institutions.

[1]

2,8-diaryl-1,5-

naphthyridines
PfPI4K Sub-micromolar

Showed low

selectivity

against human

lipid kinases

PI3Kα and

PI4Kβ, but

higher selectivity

against human

MINK1 and

MAP4K4.
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Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the

kinase selectivity of compounds like 1,5-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay is a common method for quantifying the activity of a kinase by

measuring the amount of ADP produced during the kinase reaction. A reduction in ADP

production in the presence of an inhibitor indicates its potency.[5][6][7][8][9]

Materials:

Purified recombinant kinase

Kinase-specific substrate

ATP (Adenosine Triphosphate)

Test inhibitor (e.g., 1,5-naphthyridine derivative)

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

White, opaque 384-well assay plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute

in the assay buffer to the desired final concentrations.

Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells

of a 384-well plate.

Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the kinase

and its specific substrate in the assay buffer. Add 2.5 µL of this solution to each well.
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Reaction Initiation: Prepare a 2X ATP solution in the assay buffer. Initiate the kinase reaction

by adding 5 µL of the ATP solution to each well.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to

stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for

40 minutes.

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

convert the ADP generated into ATP and produce a luminescent signal. Incubate at room

temperature for 30 minutes.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to controls (0% inhibition for DMSO and 100% inhibition

for a no-enzyme control). Fit the results to a dose-response curve to determine the IC50

value.
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Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Relevant Signaling Pathways
The kinases targeted by 1,5-naphthyridine derivatives are involved in key signaling pathways

that regulate cell growth, proliferation, and differentiation. Understanding these pathways is

crucial for elucidating the mechanism of action of these inhibitors.

TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of

cellular processes.[10][11][12][13][14] Certain 1,5-naphthyridine derivatives are potent

inhibitors of ALK5, the TGF-β type I receptor kinase.[2][3]
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Caption: Simplified diagram of the TGF-β signaling cascade.
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FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell

proliferation, differentiation, and migration.[15][16][17][18][19] Some novel series of 1,5-

naphthyridines have shown nanomolar affinity for FGFRs.[1]
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Caption: Overview of the FGFR signaling pathway.
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PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.

[20][21][22][23][24] While direct inhibition of PI3K by the presented 1,5-naphthyridine

derivatives was noted as an off-target effect in some cases, this pathway is crucial in the

context of cancer and is often assessed in kinase inhibitor profiling.
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Caption: The PI3K/AKT/mTOR signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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